molecular formula C20H16N2 B1331519 N-(4-((Phenylimino)methyl)benzylidene)aniline CAS No. 14326-69-3

N-(4-((Phenylimino)methyl)benzylidene)aniline

Cat. No.: B1331519
CAS No.: 14326-69-3
M. Wt: 284.4 g/mol
InChI Key: XYMUFEVKENAHFB-UHFFFAOYSA-N
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Description

N-(4-((Phenylimino)methyl)benzylidene)aniline is a chemical compound belonging to the class of organic compounds known as Schiff bases, which feature an imine functional group. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class, particularly (E)-N-substituted benzylidene–aniline derivatives, have been synthesized and evaluated for various bioactivities . For instance, certain structurally related analogs have demonstrated potent inhibitory effects on the tyrosinase enzyme, which is a key target in melanogenesis research and the development of agents for hyperpigmentation disorders . Other research on phenylalanine analogs incorporating a benzylideneamino group has shown promising anti-inflammatory and analgesic activity, with some derivatives acting as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . The conjugated system present in this compound may also be explored in materials science. This product is intended for research purposes only by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-phenyl-1-[4-(phenyliminomethyl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUFEVKENAHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14326-69-3
Record name N-(4-((Phenylimino)methyl)benzylidene)aniline
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Record name NSC155536
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Record name N,N'-TEREPHTHALYLIDENEDIANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Phenylimino)methyl)benzylidene)aniline typically involves the condensation reaction between 4-aminobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of Schiff bases like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-((Phenylimino)methyl)benzylidene)aniline involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal centers. The compound’s biological activity is believed to result from its interaction with cellular components, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Electron-Withdrawing Groups (EWGs):
  • N,N-Dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (): The nitro group (-NO₂) reduces electron density on the imine, decreasing nucleophilicity and stability. This contrasts with the target compound, where electron-donating groups enhance reactivity .
  • N-(4-Chlorobenzylidene)aniline (): The chloro substituent (-Cl) slightly withdraws electrons, leading to reduced hydrogenation susceptibility compared to unsubstituted analogs .
Electron-Donating Groups (EDGs):
  • 4-Fluoro-N-(4-hydroxybenzylidene)aniline (): The hydroxyl (-OH) group enables hydrogen bonding, enhancing crystallinity and thermal stability. The dihedral angle between aromatic rings (50.52°) indicates non-planarity, affecting packing efficiency .
  • N-(4-Methoxybenzylidene)aniline (): The methoxy (-OCH₃) group increases electron density on the imine, improving mesomorphic properties in liquid crystals. Its molecular weight is 211.26 g/mol, with a planar structure favoring smectic phases .
Hybrid Substituents:
  • (E)-4-(Alkoxy)-N-(4-(methylthio)benzylidene)aniline (): Terminal alkoxy chains (e.g., hexyloxy, octyloxy) and methylthio (-SCH₃) groups enhance liquid crystalline behavior. The methylthio group increases polarizability, stabilizing mesophases .

Spectroscopic and Crystallographic Comparisons

  • ¹H NMR :
    • Imine protons in Schiff bases resonate at δ 8.44–8.59 ppm (singlet) . The target compound’s imine proton aligns with this range .
  • ¹³C NMR :
    • Imine carbons appear near δ 158 ppm, as seen in N-(4-(methylthio)benzylidene)aniline derivatives .

Biological Activity

N-(4-((Phenylimino)methyl)benzylidene)aniline, a Schiff base compound, has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological mechanisms, biochemical interactions, and potential applications in medicine and industry.

Chemical Structure and Synthesis

This compound is characterized by the imine functional group (-C=N-) formed through the condensation of 4-aminobenzaldehyde and aniline. The synthesis typically involves refluxing these reactants in ethanol, followed by recrystallization to obtain the pure compound.

Target Interactions

The compound interacts with various enzymes and receptors, often functioning as an inhibitor. It has been shown to inhibit oxidoreductases and hydrolases, which are crucial in metabolic pathways. This inhibition can disrupt normal cellular metabolism, leading to significant biological effects.

Cellular Effects

This compound influences cell signaling pathways related to oxidative stress and apoptosis. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production. The compound exhibits a dose-dependent effect, with lower concentrations demonstrating minimal toxicity while effectively inhibiting target enzymes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits bacteriostatic and fungistatic activity. The minimum inhibitory concentration (MIC) values for several bacteria are summarized in Table 1.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus1.51Bacteriostatic
Bacillus subtilis1.53Bacteriostatic
Escherichia coli1.53Bacteriostatic
Candida albicans1.81Fungistatic
Aspergillus niger1.81Fungistatic

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicate that it can effectively inhibit cell proliferation at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Similar compounds are known to be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted through urine. The pharmacokinetic profile of this compound remains to be fully elucidated but is expected to follow similar pathways due to its structural characteristics.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound across various fields:

  • Chemistry : Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
  • Biology : Investigated for its potential as an antimicrobial and anticancer agent due to its interaction with biological macromolecules.
  • Medicine : Explored as a pharmacophore for drug design aimed at modulating enzyme activity.
  • Industry : Applied as a corrosion inhibitor for metals in acidic environments .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-((phenylimino)methyl)benzylidene)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted anilines and aldehydes. For example, in related benzylideneaniline derivatives, a common approach involves refluxing equimolar amounts of 4-substituted aniline and aldehyde in ethanol for 8–12 hours . Key optimization steps include:

  • Catalyst selection : Acidic or basic conditions can influence imine formation efficiency.
  • Purification : Activated charcoal treatment removes colored impurities, followed by recrystallization (e.g., ethanol/water mixtures) to improve yield and purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and product homogeneity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify imine bond formation (C=N stretch ~160 ppm in 13C^{13}C) and substituent positions .
  • X-ray crystallography : Resolves molecular geometry and confirms planarity of the benzylideneaniline core, as seen in analogous structures (e.g., dihedral angles between aromatic rings ranging from 67° to near-planar configurations) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What solvents and conditions stabilize this compound during storage?

The compound is sensitive to moisture and light due to the hydrolytically labile imine bond. Storage recommendations include:

  • Anhydrous solvents : Use dried DMSO or THF for dissolution.
  • Inert atmosphere : Store under nitrogen or argon at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do electronic substituent effects influence the catalytic hydrogenation selectivity of this compound derivatives?

Electron-donating groups (e.g., –OCH₃, –NH₂) on the benzylidene or aniline moieties increase the nucleophilicity of the imine nitrogen, enhancing resistance to hydrogenation. For example:

  • In Co/TiO₂-catalyzed reductive imination, electron-rich substrates like 4-nitroaniline derivatives form stable imines (15% yield of the target compound) rather than secondary amines .
  • Computational studies (e.g., DFT) correlate substituent Hammett constants (σ⁺) with activation barriers, guiding catalyst design for selective imine preservation .

Q. What mechanistic insights explain the thermal Z/E isomerization of N-benzylideneanilines, including this compound?

Thermal isomerization proceeds via a twisted transition state with partial sp-hybridization at the nitrogen atom. Key findings include:

  • Substituent effects : Electron-withdrawing groups on the aniline fragment accelerate isomerization by stabilizing the transition state. The rate follows the linear free-energy relationship:
    log(k/k0)=ρ[σ0+r+(σ+r+)+r(σσ0)]\log(k/k_0) = \rho[\sigma^0 + r^+(\sigma^+ - r^+) + r^-(\sigma^- - \sigma^0)] .
  • Solvent dependence : Polar aprotic solvents (e.g., DMF) lower activation energy by stabilizing charge separation in the transition state .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Semi-empirical sum-over-states (SOS) calculations on optimized structures (e.g., at the 3-21G basis set) predict:

  • Hyperpolarizability (β) : Substituted benzylideneanilines exhibit moderate β values (~50–100 × 10⁻³⁰ esu), comparable to azobenzenes, due to charge transfer between donor (e.g., –N(CH₃)₂) and acceptor (e.g., –NO₂) groups .
  • Transition energies : TD-DFT simulations align with experimental UV-Vis spectra (e.g., λ_max ~350–400 nm for π→π* transitions) .

Q. What strategies resolve contradictions in substituent effects on liquid crystalline behavior in benzylideneaniline derivatives?

Contradictions arise from competing steric and electronic factors:

  • Terminal substituents : Halogens (Cl, Br) enhance nematic phase stability via anisotropic interactions, while alkyl chains (e.g., –C₄H₉) promote smectic phases through molecular inhomogeneity .
  • Linker flexibility : Ester vs. ether linkages between mesogenic units alter molecular shape, affecting phase transitions. For example, ester-linked dimers show similar nematic ranges to ether-linked analogs despite differing dipole moments .

Q. How is this compound utilized in coordination chemistry, and what ligand modifications enhance metal-binding affinity?

The compound acts as a bidentate ligand via the imine nitrogen and aromatic π-system. Modifications to improve metal coordination include:

  • Introducing donor groups : Adding –OH or –SH substituents enables chelation with transition metals (e.g., Cu²⁺, Co²⁺) .
  • Planarity optimization : Fluorinating the benzylidene ring enhances π-backbonding with metal centers, as seen in Pd-catalyzed coupling reactions .

Methodological Notes

  • Data Contradictions : Discrepancies in substituent effects (e.g., electronic vs. steric dominance) require context-specific validation via combined experimental and computational approaches .
  • Advanced Techniques : Time-resolved spectroscopy and pressure-dependent kinetic studies elucidate isomerization pathways , while single-crystal XRD resolves conformational flexibility .

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